Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 648420-32-0
VCID: VC16895639
InChI: InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24)
SMILES:
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol

Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

CAS No.: 648420-32-0

Cat. No.: VC16895639

Molecular Formula: C20H16N2O2S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- - 648420-32-0

Specification

CAS No. 648420-32-0
Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
IUPAC Name 1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea
Standard InChI InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24)
Standard InChI Key BZTALFKDYLLMTH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with two distinct aromatic groups:

  • Benzo[b]thien-2-ylmethyl: A benzothiophene derivative providing sulfur-containing heterocyclic rigidity.

  • 7-Hydroxy-1-naphthalenyl: A hydroxylated naphthalene system offering planar aromaticity and hydrogen-bonding capability.

The IUPAC name, 1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea, reflects this substitution pattern. The canonical SMILES string (C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O) confirms the connectivity, while the InChIKey (BZTALFKDYLLMTH-UHFFFAOYSA-N) facilitates database searches.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H16N2O2S\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight348.4 g/mol
Hydrogen Bond Donors3 (2 urea NH, 1 phenolic OH)
Hydrogen Bond Acceptors3 (urea C=O, phenolic O)
Topological Polar Surface Area96.5 Ų (estimated)

The hydroxyl group at the 7-position of the naphthalene ring enhances solubility in polar solvents, while the benzothiophene moiety contributes to lipophilicity.

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit protocol for this compound is published, analogous urea derivatives are typically synthesized via:

  • Coupling of Isocyanates with Amines: Reacting 1-(benzo[b]thien-2-ylmethyl)amine with 7-hydroxy-1-naphthyl isocyanate.

  • Carbodiimide-Mediated Condensation: Using EDCl or DCC to link the benzothiophene-methylamine and 7-hydroxy-1-naphthylamine precursors.

A patent describing the synthesis of structurally related N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea highlights the use of acidic catalysts (e.g., Amberlite IR-120 ion exchanger) and solvents like acetic acid/water mixtures . Adapting this method, the target compound might be synthesized under reflux with a cation-exchange resin, followed by neutralization to precipitate the product .

Analytical Techniques

MethodKey Findings
NMR SpectroscopyExpected signals: δ 8.1–7.2 (aromatic H), δ 5.1 (CH₂), δ 9.8 (urea NH).
HPLC-MS[M+H]⁺ peak at m/z 349.4, confirming molecular weight.
X-ray DiffractionNot reported; predicted π-stacking between naphthalene and benzothiophene moieties.

Biological Activity and Hypothetical Applications

Antimicrobial and Anticancer Prospects

  • Antimicrobial: Benzothiophene derivatives exhibit activity against Staphylococcus aureus and Candida albicans.

  • Anticancer: Hydroxynaphthalene groups may intercalate DNA or inhibit topoisomerases, though cytotoxicity assays are needed.

Material Science Applications

The compound’s rigid, conjugated structure suggests utility in organic semiconductors or fluorescent probes, leveraging the naphthalene fluorophore.

Challenges and Research Gaps

Synthesis Optimization

  • Yield Limitations: Multi-step syntheses of similar compounds report yields ≤88%, requiring optimization of catalysts and solvents .

  • Purification Difficulties: Co-eluting byproducts in HPLC necessitate advanced chromatographic techniques.

Biological Validation

  • No in vitro data exist for this compound. Priority studies include:

    • MIC assays against Gram-positive/negative bacteria.

    • Cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549).

    • Molecular docking against urease (PDB: 4EP8) and cyclooxygenase-2 .

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